5-Bromo-2-chloroanisole
Overview
Description
5-Bromo-2-chloroanisole: is an organic compound with the molecular formula C7H6BrClO . It is a derivative of anisole, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It’s known that the compound can be used in the synthesis of other compounds, suggesting it may interact with various targets to induce changes .
Pharmacokinetics
Its physical and chemical properties such as solubility in water , melting point , and boiling point can influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloroanisole. For instance, its storage conditions should be dry and at room temperature . Moreover, it should be handled in a well-ventilated area to avoid breathing in its dust/fume/gas/mist/vapours/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction involves the addition of a brominating agent, such as bromine or sodium bromide, to 2-chloroanisole under controlled conditions . The reaction typically proceeds as follows:
C7H7ClO+Br2→C7H6BrClO+HBr
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products:
Substitution: Formation of 5-substituted-2-chloroanisole derivatives.
Oxidation: Formation of 5-bromo-2-chlorophenol.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloroanisole is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential biological activity. It can be part of the structure of drug candidates targeting specific enzymes or receptors .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Comparison with Similar Compounds
2-Bromoanisole: Similar structure but lacks the chlorine atom.
2-Chloroanisole: Similar structure but lacks the bromine atom.
5-Bromo-2-fluoroanisole: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness: 5-Bromo-2-chloroanisole is unique due to the presence of both bromine and chlorine atoms on the anisole ring. This dual substitution allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-chloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVKOTWSHJOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377761 | |
Record name | 5-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-43-9 | |
Record name | 5-Bromo-2-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16817-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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